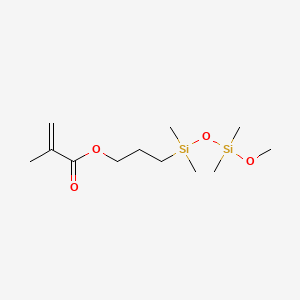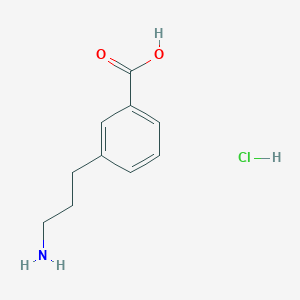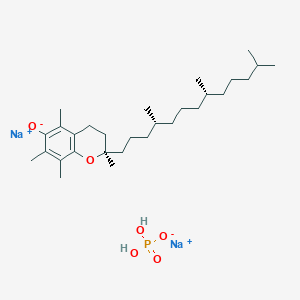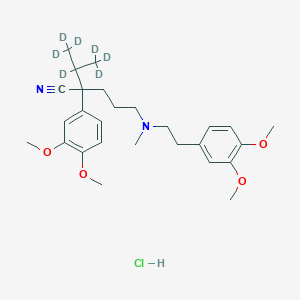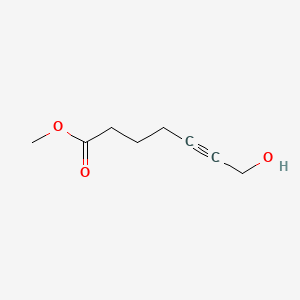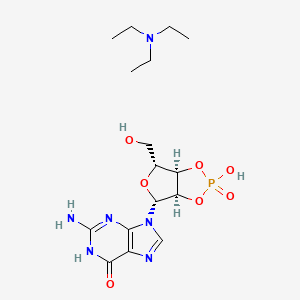
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt is closely related to the pathways of cGMP production in biological systems. cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. Guanylate cyclase activity varies among tissues, with some being stimulated by nitric oxide and others by natriuretic peptides, highlighting the complexity of cGMP synthesis and regulation (Hardman & Sutherland, 1969).
Molecular Structure Analysis
The molecular structure of guanosine 3',5'-cyclic monophosphate, which is similar to the 2',3'-cyclic form, has been determined by x-ray diffraction. It crystallizes in the orthorhombic space group with specific dimensions and exists as a zwitterion in the solid state. The structure reveals significant details about the cyclic phosphate and furanose rings, crucial for understanding the chemical behavior and interactions of cGMP derivatives (Druyan & Sparagana, 1976).
Wissenschaftliche Forschungsanwendungen
Role in Aging and Neurodegenerative Diseases
cGMP signaling plays a crucial role in the central nervous system, influencing processes underlying learning and memory. Aging is associated with changes in this pathway, including increased expression of phosphodiesterases (PDEs) that hydrolyze cGMP, leading to decreased cGMP concentration and cognitive performance. Inhibitors of PDE2 and PDE9 have been shown to improve learning and memory in older rats, highlighting a potential therapeutic avenue for aging-related cognitive decline and Alzheimer's disease (Domek-Łopacińska & Strosznajder, 2010).
Cardiovascular and Pulmonary Health
cGMP pathways, modulated by soluble guanylate cyclase (sGC) stimulators and activators, show promise in the therapy for heart failure and pulmonary hypertension. These modulators play an essential role in managing these conditions, with drugs like Cinaciguat and Riociguat being highlighted for their beneficial effects in decompensated heart failure and pulmonary hypertension patients (Mitrović, Jovanović, & Lehinant, 2011).
Renal Disorders
The direct stimulation of sGC as a novel approach for treating renal disorders has been explored, with preclinical models showing renoprotective effects in conditions where nitric oxide is deficient. sGC stimulators and activators have demonstrated consistent renoprotective effects across different etiologies of chronic kidney disease (CKD), suggesting a potential therapeutic option for this condition (Stasch, Schlossmann, & Hocher, 2015).
Gastrointestinal Function
GC-C, a receptor expressed on intestinal epithelial cells, plays a significant role in regulating salt and water movement in the intestine. It has been targeted by therapeutic ligands to treat constipation-predominant irritable bowel syndrome, with cGMP acting as a mechanism for reducing abdominal pain associated with this disorder. This underscores the receptor's importance in managing a range of intestinal disorders (Steinbrecher, 2014).
Neuroprotective and Neuromodulatory Effects
Guanosine has been identified as having neuroprotective effects in the central nervous system, preventing deleterious consequences of various neurological conditions. Its modulatory role includes preventing oxidative damage, mitochondrial dysfunction, and inflammatory burden, suggesting a broad therapeutic potential in brain disorders (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).
Eigenschaften
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQZRFQUIJXDC-GWTDSMLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747871 |
Source


|
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt | |
CAS RN |
73647-09-3 |
Source


|
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

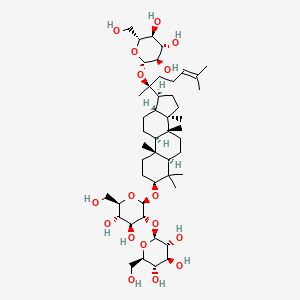
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

